molecular formula C10H18N4O B13636261 2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide

2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide

Katalognummer: B13636261
Molekulargewicht: 210.28 g/mol
InChI-Schlüssel: XBLYBXWJBTVSII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide is an organic compound with the molecular formula C 10 H 18 N 4 O and a molecular weight of 210.28 g/mol . Its structure features a butanamide backbone substituted with an ethylamino group and a 3-methyl-1H-pyrazol-1-yl moiety, which can be verified by its canonical SMILES string: CC1C=CN(CCC(NCC)C(N)=O)N1 . The compound is assigned CAS Registry Number 1342036-88-7 . While the specific biological activity and research applications of this exact molecule are not fully detailed in the available literature, its structural framework is of significant interest in medicinal chemistry. Compounds containing pyrazole and amino-amide motifs are frequently explored as potential ligands for biological targets . For instance, structurally related molecules, such as certain diaminoazetidine-pyrimidine compounds, have been investigated for their activity as agonists or partial agonists of the Histamine H3 Receptor (H3R) . The development of non-imidazole H3R ligands is an active area of research aimed at avoiding drug-drug interactions associated with imidazole-containing compounds . Therefore, this reagent serves as a valuable building block for researchers in chemical biology and drug discovery, particularly for those designing and synthesizing novel heterocyclic compounds for pharmacological screening. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals.

Eigenschaften

Molekularformel

C10H18N4O

Molekulargewicht

210.28 g/mol

IUPAC-Name

2-(ethylamino)-4-(3-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C10H18N4O/c1-3-12-9(10(11)15)5-7-14-6-4-8(2)13-14/h4,6,9,12H,3,5,7H2,1-2H3,(H2,11,15)

InChI-Schlüssel

XBLYBXWJBTVSII-UHFFFAOYSA-N

Kanonische SMILES

CCNC(CCN1C=CC(=N1)C)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Pyrazole Ring

  • The pyrazole ring, specifically the 3-methyl-1H-pyrazole, is commonly synthesized by the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or neutral conditions.
  • For example, hydrazine hydrate reacts with a suitable 1,3-diketone such as acetylacetone to form the 3-methylpyrazole core.
  • This step is critical as it establishes the heterocyclic framework that will be linked to the butanamide backbone.

Construction of the Butanamide Backbone

  • The butanamide segment is typically prepared by amide bond formation between a carboxylic acid or activated ester derivative of butanoic acid and an amine.
  • Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) are used to facilitate amide bond formation.
  • Bases like triethylamine are employed to neutralize the acid generated during coupling and to promote reaction efficiency.

Introduction of the Ethylamino Group

  • The ethylamino group is introduced via nucleophilic substitution reactions.
  • A suitable leaving group (e.g., halide or tosylate) on the butanamide or pyrazole intermediate is displaced by ethylamine.
  • Reaction conditions typically involve mild heating and use of polar aprotic solvents to enhance nucleophilicity.

Integrated Synthetic Route

A representative synthetic route can be summarized as follows:

Step Reaction Description Reagents/Conditions Yield Range (%)
1 Pyrazole ring formation from hydrazine and diketone Hydrazine hydrate, 1,3-diketone, acidic medium 75–90
2 Activation of butanoic acid derivative EDCI or DCC, triethylamine, dichloromethane 80–95
3 Amide bond formation with pyrazole intermediate Coupling reagents, base, room temperature 70–90
4 Nucleophilic substitution with ethylamine Ethylamine, polar aprotic solvent, mild heat 65–85

Reaction Conditions and Optimization

  • Solvents: Common solvents include ethanol, dichloromethane, and dimethylformamide (DMF) depending on the step.
  • Temperature: Reactions are generally performed at room temperature to reflux conditions (25–80 °C).
  • Catalysts/Bases: Triethylamine is frequently used as a base to scavenge acids formed during coupling.
  • Purification: Crude products are purified by recrystallization or chromatographic methods (silica gel column chromatography).

Industrial Scale Considerations

  • Continuous flow reactors may be employed to improve reaction control, heat transfer, and scalability.
  • Optimization focuses on maximizing yield and purity while minimizing reagent waste and reaction time.
  • Cost-effective reagents and greener solvents are preferred for sustainable production.

Chemical Reactions and Derivatization

  • The compound can undergo oxidation (e.g., with potassium permanganate or hydrogen peroxide) to modify the pyrazole ring.
  • Reduction reactions (e.g., lithium aluminum hydride) can alter the amide or amine functionalities.
  • Substitution reactions allow further functionalization on the pyrazole or ethylamino groups for derivative synthesis.

Summary Table of Preparation Methods

Preparation Aspect Description
Pyrazole ring synthesis Hydrazine + 1,3-diketone → 3-methylpyrazole (acidic conditions)
Butanamide backbone formation Amide coupling using EDCI/DCC and triethylamine
Ethylamino group introduction Nucleophilic substitution with ethylamine on halide/tosylate intermediate
Reaction conditions Solvents: ethanol, DCM, DMF; Temp: 25–80 °C; Base: triethylamine
Purification Recrystallization, silica gel chromatography
Industrial optimization Continuous flow, greener solvents, cost-effective reagents

Research Findings and Literature Support

  • The synthetic approach outlined is consistent with standard organic synthesis protocols for pyrazole-containing amides, as reported in multiple chemical databases and research articles.
  • While direct literature on this exact compound is limited, analogous compounds with pyrazole and amide functionalities follow similar preparation routes.
  • Recent advances in heterocyclic chemistry support the use of hydrazine-diketone cyclizations and amide coupling reagents for efficient synthesis.
  • The compound’s preparation is also aligned with methods used in medicinal chemistry for drug intermediate synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine in the presence of a suitable leaving group.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups attached to the pyrazole ring or ethylamino group.

Wissenschaftliche Forschungsanwendungen

2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomer: 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)butanamide

A closely related positional isomer, 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)butanamide (CAS: 2000331-93-9), differs in the substitution pattern of the pyrazole ring (methyl group at the 4-position instead of the 3-position) and the attachment site of the pyrazole to the butanamide chain (3-position vs. 4-position). Key comparisons include:

Property Target Compound (4-(3-methyl-1H-pyrazol-1-yl)) Positional Isomer (3-(4-methyl-1H-pyrazol-1-yl))
Molecular Formula C₁₀H₁₈N₄O C₁₀H₁₈N₄O
Molecular Weight 210.28 g/mol 210.28 g/mol
Pyrazole Substitution 3-methyl 4-methyl
Backbone Attachment 4-position 3-position
Reported Data Availability Limited (no melting point, solubility, or bioactivity) Limited (no melting point, solubility, or bioactivity)

Key Observations :

  • Both compounds share identical molecular formulas and weights, but their structural variations may lead to divergent physicochemical behaviors. For example, the 3-methylpyrazole group in the target compound could influence steric interactions in binding assays compared to the 4-methyl isomer.
  • No experimental data on solubility, stability, or biological activity are available for either compound in the provided evidence, limiting direct functional comparisons.

Broader Structural Analogs

While the evidence lacks explicit data on other analogs, hypothetical comparisons can be drawn to pyrazole-containing compounds with amide backbones:

Pyrazole-Amine Derivatives

Compounds like 3-methyl-1H-pyrazole-1-propanamide (C₇H₁₁N₃O) share the pyrazole-amide motif but lack the ethylamino side chain. Such derivatives often exhibit varied hydrogen-bonding capacities due to differences in substituent electronegativity and steric profiles.

Ethylamino-Functionalized Amides

Analogous structures such as N-ethyl-3-(pyridin-2-yl)propanamide (C₁₀H₁₄N₂O) replace the pyrazole with a pyridine ring. Pyridine analogs typically display higher polarity and altered pharmacokinetic profiles compared to pyrazole derivatives.

Biologische Aktivität

2-(Ethylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide, also known by its CAS number 1342036-88-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, relevant case studies, and comprehensive research findings.

  • Molecular Formula : C11H20N4O
  • Molecular Weight : 224.30 g/mol
  • CAS Number : 1342036-88-7
  • Purity : 98% (standard)

Biological Activities

Research indicates that compounds with a pyrazole nucleus, such as this compound, exhibit a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The effectiveness of such compounds in reducing inflammation has been documented in various animal models.

2. Analgesic Properties

The analgesic effects of this compound are hypothesized to be linked to its ability to modulate pain pathways through the inhibition of specific receptors involved in pain transmission.

3. Antimicrobial Effects

Research into the antimicrobial properties of pyrazole derivatives suggests that they may possess significant activity against various bacterial strains, making them candidates for further development as antimicrobial agents.

Case Studies and Research Findings

A review of recent literature reveals several studies focused on the biological evaluation of pyrazole compounds:

Study ReferenceFindings
Pyrazole derivatives were shown to exhibit broad-spectrum biological activities, including anti-inflammatory and analgesic effects.
A toxicological evaluation indicated that similar compounds did not demonstrate mutagenic or clastogenic effects in vitro, suggesting a favorable safety profile for further research.
Investigations into pharmacokinetics revealed rapid metabolism and clearance in animal models, indicating potential for therapeutic use.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of COX Enzymes : Reducing the production of prostaglandins involved in inflammation.
  • Modulation of Pain Pathways : Interacting with G protein-coupled receptors (GPCRs) related to pain signaling.

Safety and Toxicology

Toxicological assessments have been conducted on related pyrazole compounds, indicating a no-observed-adverse-effect level (NOAEL) of 100 mg/kg body weight per day in short-term studies. This suggests that while further research is needed, initial findings are promising regarding safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.